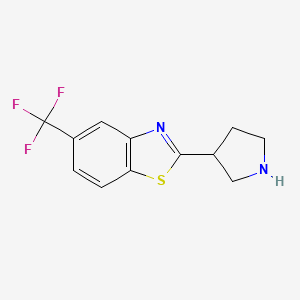

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole

Description

Properties

Molecular Formula |

C12H11F3N2S |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

2-pyrrolidin-3-yl-5-(trifluoromethyl)-1,3-benzothiazole |

InChI |

InChI=1S/C12H11F3N2S/c13-12(14,15)8-1-2-10-9(5-8)17-11(18-10)7-3-4-16-6-7/h1-2,5,7,16H,3-4,6H2 |

InChI Key |

IGPXHZDLMKBWNB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Classical Methods

The classical synthesis of 2-substituted benzothiazoles, including 2-(pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole, typically involves condensation reactions of 2-aminothiophenol derivatives with aldehydes, ketones, or carboxylic acid derivatives under acidic or oxidative conditions. Key steps often include:

- Formation of the benzothiazole ring via cyclization involving sulfur and nitrogen atoms.

- Introduction of substituents at the 2-position via nucleophilic substitution or coupling reactions.

For example, 2-amino-6-substituted anilines can be converted into benzothiazoles by reaction with potassium thiocyanate and bromine in acetic acid, followed by cyclization and purification steps.

Modern Catalyst-Free and One-Pot Methods

Recent advances include environmentally friendly, catalyst- and additive-free one-pot syntheses from aromatic amines, aliphatic amines, and elemental sulfur in solvents such as DMSO. These methods achieve multiple bond formations (C–S and C–N) in a single step, offering operational simplicity and high yields.

Specific Preparation Methods for this compound and Analogues

Benzothiazole Core Construction

- The benzothiazole core with a trifluoromethyl substituent at the 5-position can be prepared by acylation of 2-chloro-5-nitroaniline derivatives with benzoyl chlorides, followed by ring closure using sodium sulfide and sulfur in refluxing ethanol to yield 5-nitrobenzothiazoles.

- Subsequent reduction of the nitro group to an amine (using iron powder and ammonium chloride in refluxing aqueous ethanol) provides the 5-amino intermediate essential for further functionalization.

Incorporation of the Trifluoromethyl Group

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acylation of 2-chloro-5-nitroaniline | Benzoyl chloride, pyridine | Formation of N-phenyl benzamide |

| 2 | Ring closure | Sodium sulfide nonahydrate, sulfur, reflux in ethanol | Formation of 5-nitrobenzothiazole |

| 3 | Reduction | Iron powder, ammonium chloride, reflux aqueous ethanol | 5-aminobenzothiazole intermediate |

| 4 | Urea formation | Triphosgene or CDI, secondary amine (pyrrolidin-3-yl derivative) | This compound derivative |

Detailed Synthetic Procedures and Optimization

Use of Triphosgene and CDI in Urea Formation

- Triphosgene is employed to convert primary amines into isocyanates in situ, which then react with pyrrolidine derivatives to form urea linkages.

- CDI offers an alternative route to generate carbonylimidazolide intermediates, which react with secondary amines under mild conditions, providing better control and yields in some cases.

Challenges and Solutions

- Steric hindrance in substituted pyrrolidines may slow or prevent urea formation via triphosgene; CDI-mediated methods can overcome this limitation.

- Maintaining low temperatures (e.g., −5 °C) during isocyanate formation prevents formation of undesired symmetric ureas.

- Purification typically involves precipitation of hydrobromide salts and recrystallization.

Analytical and Biological Characterization

- The synthesized compounds are characterized by standard spectroscopic methods (NMR, IR, MS) and chromatographic purity assessments.

- Biological testing against Trypanosoma brucei species shows that urea derivatives of benzothiazoles, particularly those with pyrrolidin-3-yl substituents and trifluoromethyl groups, exhibit potent antitrypanosomal activity with favorable metabolic stability and brain penetration profiles.

Summary Tables of Key Data from Literature

Brain Penetration Data for Selected Compounds

| Compound ID | Plasma Concentration (μM) | Brain Concentration (μM) | Brain/Plasma Ratio |

|---|---|---|---|

| 54 | 2.61 ± 0.73 | 4.25 ± 0.69 | 1.81 ± 0.46 |

| 55 | 3.26 ± 0.63 | 5.48 ± 0.68 | 2.11 ± 0.67 |

| 57 (S-enantiomer) | 2.27 ± 0.89 | 9.07 ± 3.97 | 4.00 ± 0.36 |

| 60 | 4.15 ± ND | Lower than 55 | Lower than 55 |

These data indicate that fluorination and stereochemistry significantly influence brain penetration and pharmacokinetics.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced benzothiazole derivatives.

Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidinyl group can also contribute to the compound’s overall stability and bioavailability. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at Position 2: Pyrrolidine vs. Piperidine

A closely related analog, 2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3-benzothiazole (), replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring). Key differences include:

- Conformational Flexibility : The larger piperidine ring may impose steric hindrance, reducing accessibility to active sites compared to the more compact pyrrolidine.

- Pharmacokinetics : Pyrrolidine’s smaller size may enhance membrane permeability, while piperidine’s hydrophobicity could prolong half-life .

Table 1: Comparison of Pyrrolidine and Piperidine Analogs

| Property | 2-(Pyrrolidin-3-yl)-5-(CF₃)-1,3-benzothiazole | 2-(Piperidin-4-yl)-5-(CF₃)-1,3-benzothiazole |

|---|---|---|

| Ring Size | 5-membered | 6-membered |

| Basicity (pKa) | ~10 | ~11 |

| Molecular Weight | ~274 g/mol | ~288 g/mol |

| Solubility | Moderate (polar groups) | Lower (increased hydrophobicity) |

Substitution at Position 5: Trifluoromethyl vs. Halogen/Aryl Groups

- 2-(4-Fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole (A4B17): This compound () replaces the pyrrolidine with a fluorophenyl group. The -CF₃ group at position 5 enhances electron-withdrawing effects, stabilizing the benzothiazole ring and improving metabolic resistance.

- 2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazole : Studied for antitubercular activity (), this derivative shows enhanced halogen bonding due to the chloro group. The -CF₃ group synergizes with chloro to boost activity against Mycobacterium tuberculosis (MIC: 1.56 µg/mL) .

Functional Group Modifications: Benzothiazole vs. Oxadiazole/Benzimidazole

- Benzothiazole-Oxadiazole Hybrids (): Compounds like 2-(4-nitrophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole exhibit antiviral activity against HIV.

- Benzimidazole Derivatives (): Compounds such as 2-(4-prop-2-yn-1-yloxyphenyl)-1H-benzo[d]imidazole show distinct electronic profiles due to the imidazole ring’s aromaticity, contrasting with the thiazole’s electron-deficient nature in benzothiazoles .

Pharmacological Implications

- Anticancer Potential: The pyrrolidine moiety may enhance binding to kinases or proteases via hydrogen bonding, while the -CF₃ group stabilizes interactions with hydrophobic pockets.

- Antimicrobial Activity : Halogenated analogs () show superior efficacy against M. tuberculosis, suggesting that combining pyrrolidine with halogens could optimize activity .

Biological Activity

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHFNS

- Molecular Weight : 250.24 g/mol

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity of this derivative.

Antibacterial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit potent antibacterial properties. For instance, a series of pyrrole-based compounds were evaluated for their antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial potential .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| This compound | TBD | TBD |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Benzothiazole derivatives have shown efficacy in inhibiting cancer cell proliferation in various models. Studies indicate that such compounds can induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell cycle regulation .

Case Study: Anticancer Efficacy

In a recent study focusing on the effects of benzothiazole derivatives on breast cancer cell lines, it was found that certain derivatives significantly reduced cell viability at concentrations as low as 10 μM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in bacterial metabolism or cancer cell signaling pathways.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of bacterial topoisomerases, which are essential for DNA replication and repair in bacteria. Inhibition of these enzymes can lead to bacterial cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.